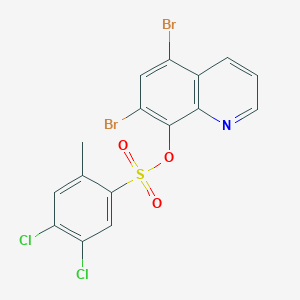![molecular formula C26H20N2O9S2 B12194331 4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid](/img/structure/B12194331.png)
4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid is a complex organic compound that belongs to the class of sulfonamides. It is a derivative of benzoic acid and is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the sulfonation of benzoic acid derivatives followed by coupling reactions to introduce the phenoxy and sulfamoyl groups. The reaction conditions usually involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds. These products can be further utilized in various synthetic applications .
Scientific Research Applications
4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking reagent in organic synthesis and in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial activity. The compound’s ability to form stable complexes with proteins and other biomolecules also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler sulfonamide derivative of benzoic acid.
4-Carboxybenzenesulfonamide: Another related compound with similar functional groups.
Uniqueness
4-(4-{4-[(4-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid is unique due to its complex structure, which allows for multiple points of interaction with biological targets.
Properties
Molecular Formula |
C26H20N2O9S2 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
4-[[4-[4-[(4-carboxyphenyl)sulfamoyl]phenoxy]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C26H20N2O9S2/c29-25(30)17-1-5-19(6-2-17)27-38(33,34)23-13-9-21(10-14-23)37-22-11-15-24(16-12-22)39(35,36)28-20-7-3-18(4-8-20)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
InChI Key |
LPCMXJLUJHFSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12194250.png)
![4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide](/img/structure/B12194251.png)
![N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B12194262.png)
![8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one](/img/structure/B12194273.png)
![2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine](/img/structure/B12194276.png)
![N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B12194280.png)
![2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one](/img/structure/B12194283.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12194292.png)
![1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B12194304.png)

![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide](/img/structure/B12194312.png)

![N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12194316.png)

